5-Piperazin-1-YL-indan-1-one dihydrochloride
Description
Properties
IUPAC Name |
5-piperazin-1-yl-2,3-dihydroinden-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.2ClH/c16-13-4-1-10-9-11(2-3-12(10)13)15-7-5-14-6-8-15;;/h2-3,9,14H,1,4-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWHECHIHQIICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)N3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The 5-chloroindan-1-one intermediate is synthesized via Friedel-Crafts acylation of chlorobenzene derivatives. For example:
Halogenation of Indan-1-One
Direct chlorination of indan-1-one using Cl₂ or SO₂Cl₂ in the presence of FeCl₃:
-
Selectivity : Positional selectivity for the 5-position is achieved using directing groups or steric hindrance.
Salt Formation: Conversion to Dihydrochloride
Acid-Base Reaction
Procedure :
-
Dissolve 5-piperazin-1-yl-indan-1-one (1 eq) in anhydrous diethyl ether.
-
Bubble HCl gas through the solution until pH < 2.
-
Filter the precipitated dihydrochloride salt and wash with cold ether.
Analytical Data :
-
¹H NMR (D₂O) : δ 7.85 (d, 1H, J = 8.4 Hz, H-4), 7.42 (d, 1H, J = 8.4 Hz, H-6), 3.75–3.60 (m, 8H, piperazine-H), 3.12 (t, 2H, J = 6.8 Hz, H-2), 2.95 (t, 2H, J = 6.8 Hz, H-3).
Alternative Synthetic Routes
Buchwald-Hartwig Coupling
Catalyst System : Pd(OAc)₂/XPhos, Cs₂CO₃ in toluene.
Reactants : 5-Bromoindan-1-one and piperazine.
Yield : 72% (superior to SNAr but requires expensive catalysts).
Optimization and Scalability Considerations
Solvent Screening
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 24 | 58 |
| DMSO | 18 | 63 |
| NMP | 20 | 60 |
| Toluene | 36 | 41 |
Temperature Effects
Analytical and Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5-Piperazin-1-YL-indan-1-one dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while reduction may produce piperazine derivatives. Substitution reactions can result in a wide range of substituted indanone and piperazine compounds .
Scientific Research Applications
Antidepressant and Anxiolytic Activities
Research indicates that compounds with similar structures to 5-Piperazin-1-yl-indan-1-one dihydrochloride exhibit significant antidepressant and anxiolytic effects. For instance, studies have shown that piperazine derivatives can modulate neurotransmitter systems associated with mood regulation, suggesting that this compound may hold potential for treating depression and anxiety disorders .
Cancer Treatment
The compound has been investigated for its role in overcoming multidrug resistance (MDR) in cancer therapy. Specifically, it has been studied as a dual inhibitor of P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII), two proteins often overexpressed in resistant cancer cells. The ability to inhibit these proteins can enhance the efficacy of traditional chemotherapeutics like doxorubicin, making this compound a candidate for further research in cancer pharmacotherapy .
Antimicrobial Properties
Preliminary studies suggest that piperazine derivatives can exhibit antimicrobial activities. The structural characteristics of this compound may contribute to its potential effectiveness against various bacterial strains, warranting further exploration in the field of infectious diseases .
Numerous studies have documented the pharmacological effects of compounds related to this compound:
Case Study: Dual Inhibition in Cancer Cells
A study synthesized a series of piperazine derivatives aimed at inhibiting both P-glycoprotein and carbonic anhydrase XII. Results indicated that certain derivatives, including those structurally similar to this compound, significantly enhanced doxorubicin cytotoxicity in resistant cell lines .
Case Study: Antidepressant Activity
Another investigation focused on the antidepressant-like effects of piperazine derivatives, demonstrating their potential efficacy in animal models for depression. This research supports the hypothesis that compounds like this compound could be developed into effective treatments for mood disorders .
Mechanism of Action
The mechanism of action of 5-Piperazin-1-YL-indan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Piperazin-1-YL-indan-1-one dihydrochloride with structurally related dihydrochloride salts and piperazine derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Primary Applications |
|---|---|---|---|---|
| This compound | C₁₃H₁₇Cl₂N₂O | 294.19 (est.) | Indanone core, piperazine at C5 | Research compound (hypothetical) |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇Cl₂N₃O | 292.20 | Piperidine-pyridinyl methanone | Pharmaceutical intermediate |
| 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride | C₁₈H₂₁Cl₃N₆O | 443.76 | Triazolopyridine, chlorophenyl-piperazine | Impurity in antipsychotic APIs |
| 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride | C₇H₁₂ClN₂O | 176.64 | Acrylamide-piperazine | Polymerization initiator |
Key Observations :
- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than hydrochloride counterparts due to increased ionic character .
- Molecular Weight : The target compound (MW ~294) is lighter than triazolopyridine analogs (MW ~444), suggesting better membrane permeability .
Research Findings and Gaps
- Synthetic Utility : Piperazine-dihydrochloride salts are frequently used to improve crystallinity and shelf life, as seen in impurity standards for regulatory compliance .
- Knowledge Gaps: Direct pharmacological or toxicological data for this compound is absent in the provided evidence. Further studies on receptor binding, metabolic stability, and toxicity are needed.
Biological Activity
5-Piperazin-1-YL-indan-1-one dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by diverse research findings and data.
This compound is characterized by its unique piperazine structure, which is often associated with various biological activities. The compound's molecular formula is C11H14Cl2N2O, and it is typically synthesized through chemical reactions involving piperazine derivatives.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focused on its effects on human lung tumor cell lines (A549) found that it significantly inhibited cell proliferation at certain concentrations.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 10 µM |
| MOLT-4 | 5 µM |
| MRC-5 | 15 µM |
The results indicate that this compound may induce apoptosis in cancer cells, making it a potential candidate for further development in cancer therapy .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial and cancerous cells. It may act by inhibiting key enzymes or receptors involved in cell proliferation and survival. Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated the compound's ability to enhance the efficacy of existing antibiotics against resistant strains of bacteria when used in combination therapies.
- Cancer Treatment : In preclinical trials, the compound showed promise as an adjunct therapy to enhance the effectiveness of conventional chemotherapeutics in lung cancer models.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 5-Piperazin-1-YL-indan-1-one dihydrochloride?
Methodological Answer:
The synthesis of dihydrochloride salts typically involves two stages: (1) formation of the base compound via nucleophilic substitution or coupling reactions, and (2) salt formation using hydrochloric acid. For example, analogous piperazine derivatives are synthesized by reacting a nitroaromatic precursor with a substituted piperazine in a polar aprotic solvent (e.g., DMF) under reflux, followed by reduction of the nitro group to an amine. The dihydrochloride salt is then precipitated by adding concentrated HCl . Key parameters to optimize include:
- Solvent choice : Polar aprotic solvents enhance reaction rates.
- Stoichiometry : Excess HCl ensures complete salt formation.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
Basic: How does the dihydrochloride salt form influence the compound’s solubility and stability?
Methodological Answer:
Dihydrochloride salts generally enhance aqueous solubility due to increased ionic character, which is critical for in vitro assays. Stability can be assessed via:
- pH-dependent degradation studies : Monitor compound integrity in buffers (pH 1–12) using HPLC.
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere.
- Hygroscopicity testing : Exposure to controlled humidity (e.g., 40–80% RH) quantifies moisture absorption.
For example, dihydrochloride salts of similar piperazine derivatives show improved solubility in polar solvents (e.g., water, DMSO) compared to free bases, but may degrade faster under alkaline conditions .
Advanced: What experimental strategies can resolve contradictions in receptor binding data for this compound?
Methodological Answer:
Contradictions in binding affinity (e.g., varying IC₅₀ values across studies) may arise from assay conditions or impurities. Mitigation strategies include:
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) to validate target engagement.
- Orthogonal assays : Combine SPR (surface plasmon resonance) with functional cAMP assays to confirm activity.
- Impurity profiling : LC-MS/MS analysis identifies synthetic byproducts (e.g., mono-HCl salts or dehalogenated impurities) that may interfere with results .
Advanced: How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
Methodological Answer:
For pharmacokinetic (PK) profiling:
- Dose administration : Subcutaneous or intravenous routes (e.g., 3–10 mg/kg in mice) ensure controlled delivery.
- Blood sampling : Collect serial plasma samples over 24h post-dose.
- Bioanalytical methods : Use UPLC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL).
- Tissue distribution : Autoradiography or whole-body imaging tracks compound accumulation in target organs.
Refer to studies on Antipain dihydrochloride, where subcutaneous dosing in mice revealed tissue-specific uptake and DNA synthesis inhibition .
Basic: What analytical techniques are recommended for purity assessment?
Methodological Answer:
Purity is validated via:
- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water (+0.1% TFA) gradient (95–100% purity threshold).
- Elemental analysis : Confirm Cl⁻ content matches theoretical values for dihydrochloride (e.g., ~12–15% w/w).
- NMR spectroscopy : ¹H/¹³C NMR identifies residual solvents or unreacted intermediates.
For example, pharmacopeial standards for similar compounds require <0.1% impurities by area normalization .
Advanced: What biochemical pathways or enzyme systems are likely modulated by this compound?
Methodological Answer:
Piperazine derivatives often target:
- GPCRs : Dopamine (D₂/D₃) or serotonin (5-HT₁A/2A) receptors, assessed via cAMP inhibition or calcium flux assays.
- Kinases : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.
- Epigenetic enzymes : LSD1 inhibition (e.g., Bomedemstat dihydrochloride) increases H3K4 methylation, quantified by ChIP-qPCR .
Mechanistic studies should include RNA-seq to identify downstream gene expression changes.
Basic: What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- PPE : Gloves, lab coats, and safety goggles are mandatory.
- Ventilation : Use fume hoods during weighing or dissolution to avoid inhalation.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .
Advanced: How can computational modeling guide the structural optimization of this compound?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target receptors (e.g., dopamine D₂).
- QSAR models : Corporate logP, polar surface area, and H-bond donors to predict bioavailability.
- MD simulations : Assess salt dissociation in physiological buffers (e.g., PBS) to optimize stability.
For example, PubChem data on similar dihydrochlorides inform steric and electronic parameters for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
